methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
Overview
Description
Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazinylidene group, and an aminoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method is the condensation of methanol and benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . This reaction forms methyl benzoate, which can then be further modified through various chemical reactions to introduce the hydrazinylidene and aminoacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by specific functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and ester group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can produce nitro derivatives, while hydrolysis can yield carboxylic acids and alcohols .
Scientific Research Applications
Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with a slightly different alkyl group.
Propyl benzoate: Similar structure with a longer alkyl chain.
Uniqueness
Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its combination of functional groups, which provide distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(2-methylpropylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)8-16-13(19)14(20)18-17-9-11-4-6-12(7-5-11)15(21)22-3/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBLDCEJIMRMW-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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